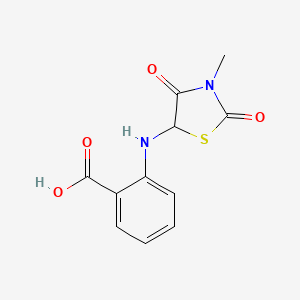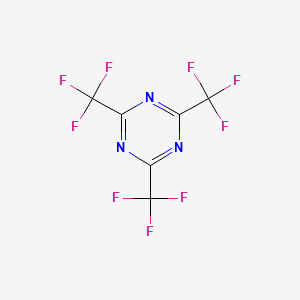
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
概要
説明
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of three trifluoromethyl groups attached to a triazine ring. This compound is known for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of chlorine atoms with trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the trifluoromethyl groups.
Photochemical Reactions: Exposure to light can induce photochemical reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Photochemical Reactions: Ultraviolet light is often used to initiate photochemical reactions, with the reaction conditions being carefully controlled to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethylated amines, while photochemical reactions can produce a variety of photoproducts depending on the wavelength and intensity of the light used.
科学的研究の応用
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.
作用機序
The mechanism of action of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites.
類似化合物との比較
2,4,6-Tris(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a triazine ring.
2,4,6-Tris(trifluoromethyl)pyridine: Contains a pyridine ring, offering different electronic properties and reactivity.
2,4,6-Tris(trifluoromethyl)phenyl-lithium: A lithium derivative with unique structural and electronic characteristics.
Uniqueness: 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is unique due to the presence of the triazine ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene or pyridine rings. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGBKABSSSIRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190270 | |
| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-66-1 | |
| Record name | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYR9NXU32Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions?
A1: this compound acts as a potent dienophile in IEDDA reactions due to its electron-deficient nature arising from the electron-withdrawing trifluoromethyl groups. It reacts with electron-rich dienophiles, such as 1,3-bis(trimethylsilyloxy)-1,3-butadienes, to form six-membered heterocycles. Interestingly, the reaction can proceed through an unusual formal [3+3] cyclization pathway, as observed in the formation of γ-pyridones. [] This highlights the diverse reactivity of this triazine derivative in IEDDA reactions.
Q2: What are some unusual reaction outcomes observed with this compound in IEDDA reactions?
A2: While this compound is expected to form pyrimidine derivatives via IEDDA reactions, unexpected products like γ-pyridones [] can arise. This specific example showcases the influence of the reaction conditions and substituents on the reaction pathway, leading to a formal [3+3] cyclization instead of the anticipated pyrimidine formation.
Q3: Can you provide examples of how this compound is used to synthesize specific heterocyclic compounds?
A3: this compound serves as a versatile building block for synthesizing fluorinated heterocycles. For instance, it reacts with 2-(dialkylamino)-1,3-thiazol-4-amines and 1,2-dimethyl-1H-imidazol-5-amine to yield fluorinated thiapurines and purines, respectively. [] Additionally, it is employed in the synthesis of fluorinated pyrazolo(3,4-b)pyridine and pyrazolo(3,4-d)pyrimidine nucleosides, which hold potential as adenosine deaminase inhibitors. []
Q4: What is known about the intermediates formed during IEDDA reactions involving this compound?
A4: Detailed NMR spectroscopic studies on the IEDDA reaction of this compound with 2-aminopyrroles have provided valuable insights into the reaction mechanism. [] The formation of a zwitterionic intermediate, followed by its cyclization to a tricyclic adduct, has been observed. Interestingly, a trifluoroacetamidinium ion is detected instead of the expected CF3CN elimination product, indicating the involvement of the amino group in trapping the nitrile. [] This comprehensive understanding of the intermediates provides a basis for designing and optimizing similar reactions.
Q5: Does this compound form any interesting complexes?
A5: Yes, this compound forms a 1:1 adduct with dimethyl carbonate. [, ] This complex, characterized by X-ray crystallography, suggests the presence of donor-acceptor interactions between the carbonyl oxygen of dimethyl carbonate and the electron-deficient triazine ring. [] This complex exhibits a high tendency for sublimation as observed through thermal analysis techniques. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


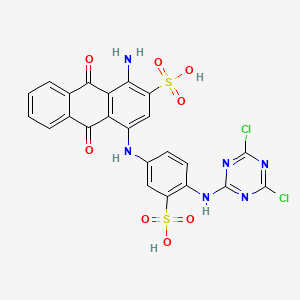
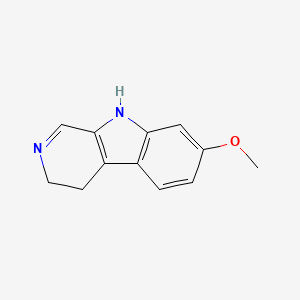

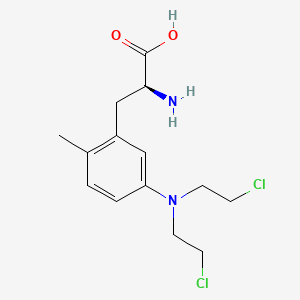
![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
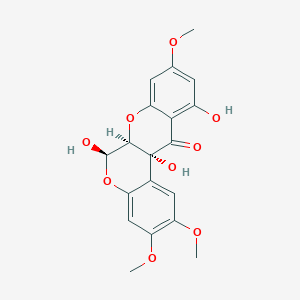
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
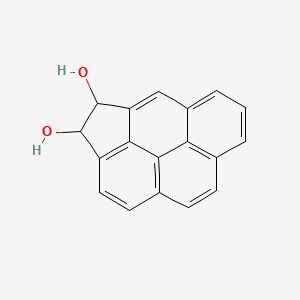
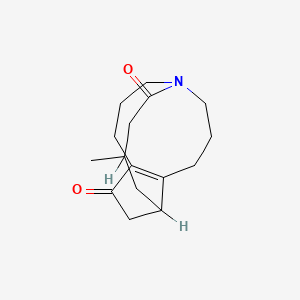
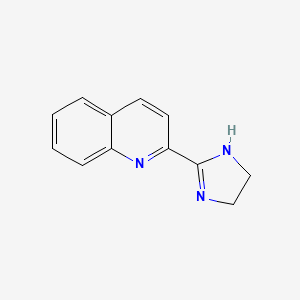

![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
